molecular formula C11H9NO2 B2458407 3-Methylisoquinoline-6-carboxylic acid CAS No. 858646-60-3

3-Methylisoquinoline-6-carboxylic acid

Cat. No.: B2458407
CAS No.: 858646-60-3
M. Wt: 187.198
InChI Key: JFIANAOVVFQMDM-UHFFFAOYSA-N
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Description

3-Methylisoquinoline-6-carboxylic acid: is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a precursor such as 3-methylbenzaldehyde can undergo a series of reactions including nitration, reduction, and cyclization to form the desired isoquinoline derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. Techniques such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group into a carboxyl group, forming 3-carboxyisoquinoline-6-carboxylic acid.

    Reduction: The compound can be reduced to form 3-methylisoquinoline.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methylisoquinoline-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 3-Methylisoquinoline-6-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. For instance, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

    3-Methylisoquinoline: Lacks the carboxylic acid group, making it less polar.

    6-Carboxyisoquinoline: Has a carboxyl group at the 6-position but lacks the methyl group at the 3-position.

    Isoquinoline: The parent compound without any substituents.

Uniqueness: 3-Methylisoquinoline-6-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the isoquinoline ring.

Properties

IUPAC Name

3-methylisoquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-4-10-5-8(11(13)14)2-3-9(10)6-12-7/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIANAOVVFQMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C(=O)O)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858646-60-3
Record name 3-methylisoquinoline-6-carboxylic acid
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